N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide
Description
N-(4-{[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide is a synthetic compound featuring a propanamide backbone linked to a tetrahydroquinoline scaffold modified with ethanesulfonyl and sulfamoyl groups. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in receptor modulation, though specific pharmacological data remain under investigation.
Properties
IUPAC Name |
N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-3-20(24)21-16-7-10-18(11-8-16)30(27,28)22-17-9-12-19-15(14-17)6-5-13-23(19)29(25,26)4-2/h7-12,14,22H,3-6,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTFOYNLVOEHFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide typically involves multiple steps:
Formation of the 1,2,3,4-tetrahydroquinoline core: : This can be achieved via a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Ethanesulfonylation: : The tetrahydroquinoline core undergoes sulfonylation with ethanesulfonyl chloride in the presence of a base such as pyridine to form the ethanesulfonyl derivative.
Introduction of the sulfamoyl group: : The intermediate is then reacted with sulfamoyl chloride under basic conditions.
Coupling with the phenylpropanamide moiety: : Finally, the desired compound is formed through an amide coupling reaction using a suitable coupling agent such as EDC (ethyl-(dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial production methods: For industrial-scale production, optimizations such as continuous flow synthesis, use of safer and more economical reagents, and minimization of purification steps are implemented to enhance yield and efficiency.
Chemical Reactions Analysis
N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide undergoes a variety of chemical reactions:
Oxidation: : It can be oxidized by strong oxidizing agents like potassium permanganate or chromium trioxide, leading to oxidative cleavage of the ethanesulfonyl group.
Reduction: : The reduction of the sulfonyl and sulfamoyl groups can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: : Electrophilic aromatic substitution reactions can occur on the phenyl ring with reagents like halogens or nitrating agents.
Hydrolysis: : Acidic or basic hydrolysis can cleave the amide bond, yielding the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
Chemistry: : The compound's reactivity makes it a valuable intermediate in synthetic organic chemistry for the development of more complex molecules. Biology : It is often studied for its potential biological activities, such as enzyme inhibition or receptor modulation, due to its unique structure. Medicine : Researchers explore its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. Industry : It finds applications in the development of novel materials, such as polymers or as a precursor for specialty chemicals.
Mechanism of Action
N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide interacts with biological molecules through its sulfamoyl and ethanesulfonyl groups, which can form hydrogen bonds and ionic interactions with molecular targets. These interactions can modulate the activity of enzymes or receptors, thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, enabling comparative analysis of substituent effects and pharmacological profiles.
Propanamide Derivatives with Heterocyclic Modifications
Activity Scores*: Likely represent relative binding affinity, solubility, or metabolic stability (exact parameters unspecified in ).
Comparison:
- The target compound’s ethanesulfonyl-tetrahydroquinoline core distinguishes it from indole- or imidazole-containing analogs.
- The ethanesulfonyl group improves hydrophilicity compared to benzyloxy or chlorophenyl substituents, which could reduce off-target binding .
Tetrahydroquinoline-Based Opioid Receptor Modulators
and highlight tetrahydroquinoline-propanamide derivatives with opioid receptor activity:
Comparison:
- The target compound’s 6-yl sulfamoyl substitution contrasts with the 4-position modifications in 4b and 14k. This positional difference may alter receptor binding kinetics, as opioid receptor affinity is highly sensitive to substituent placement .
Sulfamoyl Phenyl Propanamide/Pentanamide Analogs
describes sulfamoyl phenyl derivatives with pentanamide backbones:
Comparison:
- The target compound’s propanamide backbone (vs. pentanamide) shortens the alkyl chain, likely improving metabolic stability but reducing solubility compared to analogs .
- The pyridinyl/pyrimidinyl sulfamoyl groups in may enhance π-π stacking interactions compared to the target’s ethanesulfonyl group, though this could compromise selectivity .
Biological Activity
N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide is a complex organic compound that integrates a tetrahydroquinoline structure with sulfonamide and propanamide functionalities. This unique combination suggests potential biological activities that merit detailed exploration.
Chemical Structure and Properties
- Molecular Formula : C20H26N2O4S
- CAS Number : 946345-43-3
- IUPAC Name : this compound
This compound's structure includes a sulfonamide group known for enhancing solubility and biological interactions, making it a candidate for various therapeutic applications.
Antimicrobial Properties
Research indicates that compounds with sulfonamide groups often exhibit antimicrobial activity . The presence of the tetrahydroquinoline moiety may enhance this effect, potentially allowing for broader spectrum activity against bacteria and fungi.
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| N-(4-sulfamoylphenyl)propanamide | Antibacterial | Inhibition of folate synthesis |
| N-(ethanesulfonyl)-1,2,3,4-tetrahydroquinoline | Antifungal | Disruption of cell membrane integrity |
Anticancer Activity
Preliminary studies suggest that this compound may also demonstrate anticancer properties . The mechanism could involve the induction of apoptosis in cancer cells or inhibition of specific signaling pathways crucial for tumor growth.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various sulfonamide derivatives, including those with tetrahydroquinoline structures. Results indicated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
-
Anticancer Mechanisms :
- Another research article in Cancer Letters explored the effects of tetrahydroquinoline derivatives on cancer cell lines. The study found that these compounds could inhibit cell proliferation and induce apoptosis through the activation of caspase pathways.
-
Pharmacokinetics and Toxicity :
- A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of similar compounds. It highlighted that modifications in the sulfonamide group could significantly affect bioavailability and toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
